molecular formula C17H13ClFN5O3S B2910228 4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide CAS No. 391939-06-3

4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide

Cat. No.: B2910228
CAS No.: 391939-06-3
M. Wt: 421.83
InChI Key: XDDLLUFEQPMAOY-UHFFFAOYSA-N
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Description

4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide is a synthetic chemical compound designed for pharmaceutical and biological research. It features a 1,2,4-triazole core, a heterocycle renowned for its diverse biological activities . Compounds containing the 1,2,4-triazole scaffold have been extensively studied and reported in scientific literature to exhibit a broad spectrum of pharmacological properties, including potential antibacterial, antifungal, anticonvulsant, and anticancer activities . The molecular structure of this compound integrates several functional groups, including a fluorophenyl ring and a nitrobenzamide unit, which are common in drug discovery for optimizing a compound's binding affinity and selectivity. The presence of the 1,2,4-triazole ring suggests its potential utility in exploratory research aimed at developing novel therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided for use in controlled laboratory settings by qualified researchers.

Properties

IUPAC Name

4-chloro-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN5O3S/c1-28-17-22-21-15(23(17)12-5-3-11(19)4-6-12)9-20-16(25)10-2-7-13(18)14(8-10)24(26)27/h2-8H,9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDLLUFEQPMAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the triazole ring.

    Attachment of the nitrobenzamide moiety: This step involves coupling the triazole derivative with a nitrobenzamide precursor under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functional derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Triazole Core Modifications

  • 4-Chloro-N-{[4-(4-Fluorophenyl)-5-(Methylsulfanyl)-4H-1,2,4-Triazol-3-yl]Methyl}-3-Nitrobenzamide :

    • Substituents: 4-fluorophenyl (position 4), methylsulfanyl (position 5), 3-nitrobenzamide (via methylene bridge).
    • Key features: Electron-withdrawing nitro group, fluorine atom for enhanced bioavailability, and methylsulfanyl for moderate lipophilicity.
  • N-((4-Allyl-5-[(4-Fluorobenzyl)Sulfonyl]-4H-1,2,4-Triazol-3-yl)Methyl)-4-Chlorobenzenesulfonamide (CAS 338422-28-9): Substituents: Allyl (position 4), sulfonyl-linked 4-fluorobenzyl (position 5), 4-chlorobenzenesulfonamide. The allyl group introduces steric bulk, which may hinder binding .
  • 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(1H-Indazol-6-yl)Acetamide (CAS 476485-80-0) :

    • Substituents: 4-chlorophenyl (position 5), 4-methylphenyl (position 4), indazole-linked acetamide.
    • Comparison: The indazole moiety may enhance π-π stacking with aromatic residues in target proteins, while the 4-methylphenyl group increases hydrophobicity .

Benzamide and Sulfonamide Derivatives

  • 5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS 313395-73-2) :

    • Substituents: Nitrobenzamide with a thiazole ring.
    • Comparison: The thiazole ring replaces the triazole core, altering electronic properties. The nitro group at position 2 (vs. 3 in the target compound) may affect steric interactions .
  • 4-Chloro-N-(Cyanoethoxymethyl)Benzamide (Zarilamid): Substituents: Cyanoethoxy group. Comparison: Used as a pesticide, this compound lacks the triazole ring but shares a benzamide backbone. The cyanoethoxy group introduces strong polarity, limiting its use in hydrophobic environments .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Key Substituents Potential Bioactivity
Target Compound ~463.9 ~3.2 3-Nitrobenzamide, Methylsulfanyl Antimicrobial, Anticancer
CAS 338422-28-9 452.95 ~2.8 Sulfonyl, Allyl Enzyme Inhibition
CAS 476485-80-0 ~495.0 ~4.1 Indazole, 4-Methylphenyl Kinase Inhibition
Zarilamid 268.7 ~1.5 Cyanoethoxy Pesticidal
  • Lipophilicity: The target compound’s methylsulfanyl group contributes to a moderate logP (~3.2), balancing solubility and membrane permeability.
  • Electron Effects : The 3-nitro group in the target compound enhances electron-withdrawing capacity compared to 2-nitro derivatives (e.g., CAS 313395-73-2), possibly improving binding to electron-rich biological targets .

Crystallographic and Conformational Insights

  • Target Compound : Predicted planar conformation based on analogous triazole derivatives (e.g., , R factor = 0.051), with the 4-fluorophenyl group orthogonal to the triazole ring to minimize steric clashes .

Biological Activity

4-chloro-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide is a synthetic compound notable for its diverse biological activities. This compound features a triazole ring, which is significant in medicinal chemistry due to its interactions with various biological targets. Understanding its biological activity can provide insights into potential therapeutic applications, particularly in oncology and antifungal treatments.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C17H13ClFN5O3SC_{17}H_{13}ClFN_5O_3S. The structure includes:

  • A triazole moiety known for antifungal properties.
  • A nitrobenzamide group that may contribute to its anticancer activity.
  • A chlorine and fluorine substitution that potentially enhances biological activity through electronic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the enzyme CYP51, which is involved in sterol biosynthesis in fungi, leading to antifungal effects. Additionally, the nitro group may play a role in generating reactive oxygen species (ROS), contributing to cytotoxicity against cancer cells.

Antifungal Activity

Research indicates that compounds containing the triazole structure exhibit significant antifungal properties. In a study evaluating various triazole derivatives against fungal strains such as Candida and Saccharomyces, it was found that the presence of both the triazole and nitro groups enhanced antifungal activity compared to traditional azole drugs like fluconazole . The mechanism involves disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.

Anticancer Activity

The compound has been screened against various human cancer cell lines as part of the National Cancer Institute's NCI-60 panel. Preliminary results showed moderate cytostatic activity with an Inhibition Growth Percent (IGP) of up to 23% against breast cancer cell lines (MCF7) at a concentration of 10 µM . Further studies are necessary to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

StudyTargetFindings
AntifungalExhibited significant activity against Candida species; mechanism involved inhibition of ergosterol synthesis.
CancerModerate cytotoxicity observed in MCF7 breast cancer cell line; IGP of 23% at 10 µM concentration.
Enzyme InteractionPotential inhibition of CYP51; suggests utility in treating fungal infections resistant to conventional azoles.

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